molecular formula C21H23N5O B14224785 Acetamide, 2-[bis(2-pyridinylmethyl)amino]-N-[1-(2-pyridinyl)ethyl]- CAS No. 770711-86-9

Acetamide, 2-[bis(2-pyridinylmethyl)amino]-N-[1-(2-pyridinyl)ethyl]-

Cat. No.: B14224785
CAS No.: 770711-86-9
M. Wt: 361.4 g/mol
InChI Key: VISHUPIOLGACKC-UHFFFAOYSA-N
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Description

Acetamide, 2-[bis(2-pyridinylmethyl)amino]-N-[1-(2-pyridinyl)ethyl]- is a complex organic compound characterized by the presence of multiple pyridine rings. This compound is known for its unique chemical structure, which includes an acetamide group and multiple pyridinylmethyl groups. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-[bis(2-pyridinylmethyl)amino]-N-[1-(2-pyridinyl)ethyl]- typically involves the reaction of N,N-bis(2-pyridinylmethyl)ethylenediamine with acetic anhydride. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis process. The starting materials are carefully selected, and the reaction conditions are optimized to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may yield amines.

Scientific Research Applications

Acetamide, 2-[bis(2-pyridinylmethyl)amino]-N-[1-(2-pyridinyl)ethyl]- is used in various scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Acetamide, 2-[bis(2-pyridinylmethyl)amino]-N-[1-(2-pyridinyl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. It can also interact with enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

    N,N-bis(2-pyridinylmethyl)ethylenediamine: A related compound with similar structural features but lacking the acetamide group.

    N-acetyl-N’,N’-bis(2-pyridyl)methyl]ethylenediamine: Another related compound with a similar acetamide group but different substitution patterns.

Uniqueness: Acetamide, 2-[bis(2-pyridinylmethyl)amino]-N-[1-(2-pyridinyl)ethyl]- is unique due to its specific combination of functional groups and its ability to form stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and biochemical studies.

Properties

CAS No.

770711-86-9

Molecular Formula

C21H23N5O

Molecular Weight

361.4 g/mol

IUPAC Name

2-[bis(pyridin-2-ylmethyl)amino]-N-(1-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C21H23N5O/c1-17(20-10-4-7-13-24-20)25-21(27)16-26(14-18-8-2-5-11-22-18)15-19-9-3-6-12-23-19/h2-13,17H,14-16H2,1H3,(H,25,27)

InChI Key

VISHUPIOLGACKC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)CN(CC2=CC=CC=N2)CC3=CC=CC=N3

Origin of Product

United States

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